N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide is a complex organic compound that falls under the category of heterocyclic compounds, specifically oxazole derivatives. This compound is notable for its potential biological activities and applications in medicinal chemistry. Its unique structure combines features of anthraquinones and oxazoles, which are known for their diverse pharmacological properties.
The synthesis and characterization of N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide have been documented in various scientific studies focusing on the development of new therapeutic agents. The compound's design is often guided by structure-activity relationship studies that aim to optimize its biological efficacy.
N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide can be classified as follows:
The synthesis of N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide typically involves multi-step organic reactions. Key steps may include:
The synthetic route may involve:
The molecular structure of N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide features:
Key molecular data includes:
N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide can undergo various chemical reactions:
These reactions are often studied to evaluate the compound's reactivity profile and potential modifications that could enhance its biological activity.
The mechanism of action for N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide involves its interaction with biological targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways.
Research indicates that similar compounds exhibit activity against various targets including:
Key physical properties include:
Chemical properties encompass:
N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide has potential applications in:
Research continues to explore its efficacy and safety profiles in various biological systems, aiming to establish it as a viable candidate for therapeutic development.
The systematic name N-ethyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide follows IUPAC conventions, precisely defining its polycyclic structure and substituents:
Structural Components and Properties:
Table 1: Core Structural and Physicochemical Properties
Property | Value |
---|---|
CAS Registry Number | 332102-42-8 |
Molecular Formula | C₁₇H₁₂N₂O₃ |
Molecular Weight | 292.29 g/mol |
Parent Heterocycle | 6H-Anthra[1,9-cd]isoxazol-6-one |
Key Substituents | C3: Carboxamide; N: Ethyl |
Calculated LogP | ~2.74 |
Anthra[1,9-cd]isoxazole chemistry emerged from mid-20th-century investigations into anthraquinone-based dyes and antibiotics. Early syntheses exploited the reactivity of 1-aminoanthraquinones with hydroxamic acid derivatives to form the isoxazole ring, but yields were inconsistent. A pivotal advancement occurred in 1980 when Gornbstaev et al. documented the amination of 3,5-dihaloanthra[1,9-cd]isoxazol-6-ones, demonstrating selective displacement of halogen atoms by amines. Their work revealed that:
Synthesis of N-ethyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide:
Table 2: Historical Evolution of Key Anthra[1,9-cd]isoxazole Derivatives
Year | Compound Class | Synthetic Method | Key Finding |
---|---|---|---|
1980 | 5-Aminoanthra[1,9-cd]isoxazol-6-ones | Amination of 5-chloro derivatives | Reductive ring cleavage in DMF |
1980 | 3-(Morpholino)anthra[1,9-cd]isoxazol-6-one | Amination of 3-chloro derivative | Selective C3 substitution |
2000s | Carboxamide variants (e.g., N-ethyl) | Acylation or direct amine coupling | Improved solubility and bioactivity profiles |
N-ethyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide exemplifies structure-based design principles critical to modern drug discovery:
Table 3: Structure-Activity Relationships of Anthra[1,9-cd]isoxazole Carboxamides
Structural Feature | Biological Impact | Mechanistic Rationale |
---|---|---|
Anthraquinone-Isoxazole Core | DNA intercalation; Topoisomerase inhibition | Planar π-surface inserts into DNA base pairs |
C3-Carboxamide | Essential for cytotoxicity (IC₅₀ < 10 μM) | H-bond donation to biological targets |
N-Ethyl Substituent | Optimal permeability vs. activity balance | Moderates LogP; avoids steric hindrance |
Halogen at Anthracene C2/C3 | Enhanced potency (e.g., Cl or Br) | Electronic effects strengthening DNA binding |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: